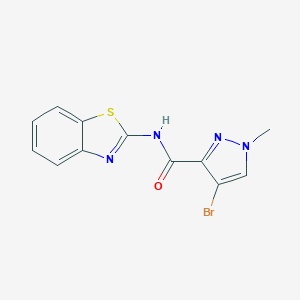

![molecular formula C15H15ClN2O4S B439098 Ethyl 2-{[(4-chlorophenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate CAS No. 330201-61-1](/img/structure/B439098.png)

Ethyl 2-{[(4-chlorophenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

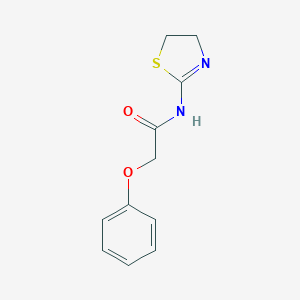

Ethyl 2-{[(4-chlorophenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate is a chemical compound with a thiazole ring . Thiazole is a good pharmacophore nucleus due to its various pharmaceutical applications . Its derivatives have a wide range of biological activities .

Molecular Structure Analysis

The compound has a thiazole ring, which consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties .Scientific Research Applications

Antioxidant Activity

Thiazole derivatives, including Ethyl 2-{[(4-chlorophenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate, have been found to exhibit antioxidant activity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Analgesic Activity

Thiazole compounds have been reported to possess analgesic (pain-relieving) properties . This makes them potential candidates for the development of new analgesic drugs.

Anti-inflammatory Activity

Thiazole derivatives have shown anti-inflammatory activity . They could be used in the treatment of diseases characterized by inflammation, such as arthritis and asthma.

Antimicrobial Activity

Thiazole compounds have demonstrated antimicrobial properties . They could be used in the development of new antimicrobial agents to combat resistant strains of bacteria.

Antifungal Activity

Thiazole derivatives have been found to possess antifungal properties . They could be used in the treatment of fungal infections.

Antiviral Activity

Thiazole compounds have shown antiviral activity . They could be used in the development of new antiviral drugs, particularly in the fight against HIV.

Antitumor Activity

Thiazole derivatives have demonstrated antitumor and cytotoxic activities . They could be used in the development of new anticancer drugs.

Neuroprotective Activity

Thiazole compounds have been found to possess neuroprotective properties . They could be used in the treatment of neurodegenerative diseases such as Alzheimer’s and Parkinson’s.

Mechanism of Action

Target of Action

Thiazole derivatives have been known to interact with various biological targets, such as topoisomerase ii .

Mode of Action

Some thiazole derivatives have been reported to bind to dna and interact with topoisomerase ii, resulting in dna double-strand breaks, a g2 stop, and ultimately, cell death .

Biochemical Pathways

Thiazole derivatives have been known to impact various biochemical pathways, often resulting in significant antibacterial, antifungal, anti-hiv, antioxidant, antitumor, anthelmintic, anti-inflammatory & analgesic effects .

Result of Action

Some thiazole derivatives have shown significant antibacterial and antifungal potential .

Future Directions

Thiazole is a versatile entity in actions and reactions. The thiazole ring is detected in several natural compounds, such as peptide alkaloids, metabolites, and cyclopeptides . Therefore, medicinal chemists have been focusing their efforts on thiazole-bearing compounds in order to develop novel therapeutic agents for a variety of pathological conditions . This compound could be a subject of future research in this direction.

properties

IUPAC Name |

ethyl 2-[[2-(4-chlorophenoxy)acetyl]amino]-4-methyl-1,3-thiazole-5-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClN2O4S/c1-3-21-14(20)13-9(2)17-15(23-13)18-12(19)8-22-11-6-4-10(16)5-7-11/h4-7H,3,8H2,1-2H3,(H,17,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZZLVAUOTURKOU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)NC(=O)COC2=CC=C(C=C2)Cl)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClN2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-{[(4-chlorophenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-methyl-3-{3-(3-methylphenyl)-2-[(3-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}-1,3-dihydro-2H-indol-2-one](/img/structure/B439020.png)

![N-[4-(1H-benzimidazol-2-yl)phenyl]-1-adamantanecarboxamide](/img/structure/B439037.png)

![Ethyl 2-[(cyclohexylcarbonyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B439081.png)

![3-[(Pyridin-3-ylmethyl)carbamoyl]propanoic acid](/img/structure/B439105.png)

![3-benzyl-2-(propylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B439160.png)

![N-(3-methoxyphenyl)-4,4,7-trimethyl-5H-dithiolo[3,4-c]quinolin-1-imine](/img/structure/B439180.png)

![2-{[3-(4-Methoxyphenyl)acryloyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B439181.png)

![N-[2-(1-cyclohexen-1-yl)ethyl]-4-methylbenzamide](/img/structure/B439193.png)

![3-allyl-2-(benzylsulfanyl)-5,6-dihydrospiro(benzo[h]quinazoline-5,1'-cyclohexane)-4(3H)-one](/img/structure/B439226.png)

![7-ethoxy-4,4-dimethyl-N-phenyl-5H-dithiolo[3,4-c]quinolin-1-imine](/img/structure/B439227.png)

![2-(4-methoxyphenyl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-4-quinolinecarboxamide](/img/structure/B439284.png)